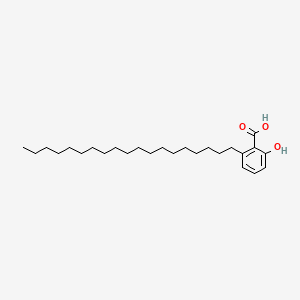
Kalium-(4-Chloropyridin-3-yl)trifluoroborat
Übersicht
Beschreibung
Potassium (4-chloropyridin-3-yl)trifluoroborate is a chemical compound with the molecular formula C5H3BClF3KN . It has a molecular weight of 219.44 . The IUPAC name for this compound is potassium (4-chloro-3-pyridinyl)(trifluoro)borate(1-) .
Molecular Structure Analysis
The InChI code for Potassium (4-chloropyridin-3-yl)trifluoroborate is 1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1 . This code provides a specific representation of the molecular structure.Chemical Reactions Analysis
Potassium Organotrifluoroborates, such as Potassium (4-chloropyridin-3-yl)trifluoroborate, are known to be useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .Physical And Chemical Properties Analysis
Potassium (4-chloropyridin-3-yl)trifluoroborate has a molecular weight of 219.44 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Kalium-(4-Chloropyridin-3-yl)trifluoroborat wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die in der organischen Chemie eine zentrale Rolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen spielen. Diese Verbindung dient als stabile und zuverlässige Quelle für die Bor-Einheit, die für diese Reaktionen unerlässlich ist. Seine Stabilität unter Luft- und Feuchtigkeitsbedingungen macht es zu einer bevorzugten Wahl gegenüber herkömmlichen Boronsäuren und -estern .
Organische Synthese
In der organischen Synthese dient diese Verbindung als Baustein für die Konstruktion komplexer Moleküle. Seine Reaktivität ermöglicht die Einführung der 4-Chlorpyridin-3-yl-Gruppe in verschiedene molekulare Gerüste, die weiter funktionalisiert werden können, um eine große Bandbreite an organischen Verbindungen mit potenziellen Anwendungen in der Pharmazie und Materialwissenschaft zu erzeugen .
Materialwissenschaft
This compound findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften. Forscher können diese Verbindung in Polymere oder andere Materialien einarbeiten, um bestimmte Eigenschaften zu verleihen, wie z. B. verbesserte thermische Stabilität oder elektrische Leitfähigkeit .
Photovoltaik-Technologien
Diese Verbindung wurde zur Verbesserung von Perowskit-Solarzellen eingesetzt. Als Additiv kann es Defekte passivieren und den Ladungsträgertransport in Perowskit-Filmen fördern, was zu einer höheren Stromumwandlungseffizienz und Stabilität in Solarzellen führt . Diese Anwendung ist entscheidend für die Weiterentwicklung von erneuerbaren Energietechnologien.
Medizinische Chemie
In der medizinischen Chemie kann this compound zur Synthese von Verbindungen mit biologischer Aktivität verwendet werden. Die Pyridinylgruppe ist ein häufiges Motiv in Arzneistoffmolekülen, und diese Verbindung bietet einen einfachen Weg, um diese Funktionalität in neue Medikamente einzuführen .
Katalyse
Schließlich spielt diese Verbindung eine Rolle in der Katalyse. Es kann als Ligand oder Katalysatorkomponente in verschiedenen katalytischen Prozessen wirken, einschließlich Oxidations- und Reduktionsreaktionen. Seine Anwesenheit kann die Reaktionsgeschwindigkeiten und die Selektivität verbessern, was zu effizienteren und nachhaltigeren chemischen Prozessen führt .
Wirkmechanismus
Potassium (4-chloropyridin-3-yl)trifluoroborate is a highly stable compound that has a wide range of solubility in organic solvents and is relatively non-toxic. It has been used in a variety of synthetic organic chemistry processes such as the synthesis of heterocyclic compounds, organometallic compounds, and organic fluorine compounds. Potassium (4-chloropyridin-3-yl)trifluoroborate is believed to act as a Lewis acid, meaning it is able to form a covalent bond with electron-rich molecules. This allows Potassium (4-chloropyridin-3-yl)trifluoroborate to act as a catalyst for organic transformations, as well as a ligand for transition metal complexes.
Biochemical and Physiological Effects
Potassium (4-chloropyridin-3-yl)trifluoroborate has been found to be relatively non-toxic and has no known adverse effects on humans. However, further research is needed to determine if Potassium (4-chloropyridin-3-yl)trifluoroborate has any long-term effects on humans.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium (4-chloropyridin-3-yl)trifluoroborate has several advantages for use in laboratory experiments. It is a highly stable compound that has a wide range of solubility in organic solvents and is relatively non-toxic. Additionally, Potassium (4-chloropyridin-3-yl)trifluoroborate is relatively inexpensive and can be easily synthesized using a two-step method. The main limitation of Potassium (4-chloropyridin-3-yl)trifluoroborate is that it is not widely available and may not be available in all countries.
Zukünftige Richtungen
The potential future directions for Potassium (4-chloropyridin-3-yl)trifluoroborate include further research into its potential use in medicinal chemistry, as a catalyst for organic transformations, and as a ligand for transition metal complexes. Additionally, further research is needed to determine if Potassium (4-chloropyridin-3-yl)trifluoroborate has any long-term effects on humans. Additionally, research into the use of Potassium (4-chloropyridin-3-yl)trifluoroborate in other applications such as in the synthesis of heterocyclic compounds, organometallic compounds, and organic fluorine compounds may prove to be beneficial. Finally, further research into the availability and cost of Potassium (4-chloropyridin-3-yl)trifluoroborate may help to make it more widely available.
Synthesemethoden
Potassium (4-chloropyridin-3-yl)trifluoroborate can be synthesized using a two-step method. The first step involves reacting 4-chloropyridine with trifluoroborate in a 1:1 molar ratio in a suitable solvent such as acetonitrile or dimethylformamide. The reaction is typically conducted at room temperature and the reaction mixture is stirred for several hours. The second step involves the addition of potassium hydroxide to the reaction mixture to form Potassium (4-chloropyridin-3-yl)trifluoroborate. The reaction is typically conducted at room temperature and the reaction mixture is stirred for several hours.
Eigenschaften
IUPAC Name |
potassium;(4-chloropyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDPIPQWPRIMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CN=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682506 | |
| Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245906-67-5 | |
| Record name | Borate(1-), (4-chloro-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)



![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)


![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)
